4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-14-2-9-19(10-3-14)28(26,27)20-11-8-18(12-16(20)13-23)24-21(25)15-4-6-17(22)7-5-15/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHTHDUBHUKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide , identified by its CAS number 320421-31-6 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 320421-31-6 |
| Molecular Formula | C21H15ClN2O3S |
| Molecular Weight | 410.87 g/mol |
Structural Characteristics
The compound features a chloro group, a cyano group, and a sulfonyl moiety, which contribute to its unique reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound often exhibit their biological activities through the modulation of enzyme pathways, receptor interactions, and inhibition of cellular processes. Specifically, compounds with sulfonamide groups have been noted for their ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:
- A study demonstrated that related compounds can induce apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
- Another research indicated that these compounds can inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR.
Antimicrobial Properties
Compounds with similar structures have also shown antimicrobial activity. Research findings suggest:
- In vitro studies indicate that certain sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth and replication.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity.
-
Antimicrobial Assessment :
- Objective : To assess the antibacterial efficacy of the compound.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values indicating effective antimicrobial properties.
Scientific Research Applications
4-chloro-N-(3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl)benzenecarboxamide, also known as 4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzamide, is a chemical compound with the molecular formula C21H15ClN2O3S and a molecular weight of 410.87 . It is identified by the CAS number 320421-31-6 .
While specific applications of this compound are not detailed in the provided search results, research indicates that related compounds and derivatives are explored for their anticancer activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) .
Potential Research Areas
- CDK Inhibition: Some derivatives of similar compounds have demonstrated CDK2 and CDK4/6 inhibitory activity . CDKs are crucial in regulating cell cycle progression, making them potential targets for cancer therapy .
- Anticancer Effects: Related pyrazolo-pyridines have shown anticancer effects on various cancer cell lines, inducing cell cycle arrest and apoptosis .
- Structure-Activity Relationship (SAR) Studies: Research has shown that substitution patterns, such as halogens on phenyl rings, can significantly influence the cytotoxic activity of these compounds . For instance, the position of chloro substituents affects cytotoxic and CDK2 inhibitory activities .
- Molecular Docking Studies: These studies suggest how compounds fit into the active sites of CDK2 and CDK9, offering insights into their mechanism of action against cancer cells .
Suppliers
The search results list several suppliers of the compound 4-chloro-N-(3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl)benzenecarboxamide :
- Key Organics Ltd. (United Kingdom)
- Key Organics Limited/Bionet Research (United Kingdom)
- Ryan Scientific, Inc. (United States)
- 3B Scientific Corporation (United States)
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₂₁H₁₅ClN₂OS
- Molecular Weight : 378.88 g/mol
- CAS Number : 303147-79-7
- Purity : >90% (industrial grade)
- Applications : Used in chemical pesticides, agrochemicals, active pharmaceutical ingredients (APIs), and intermediates .
This compound features a sulfonyl group (4-methylphenyl)sulfonyl, a cyano substituent at the 3-position, and a chlorinated benzamide core.
Structural Analogs and Their Modifications
Table 1: Key Structural Modifications and Properties
Key Research Findings
- : Disulfonamides with pyridyl groups (e.g., 5a, 5b) show anti-inflammatory activity, suggesting the target compound’s scaffold is versatile for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
